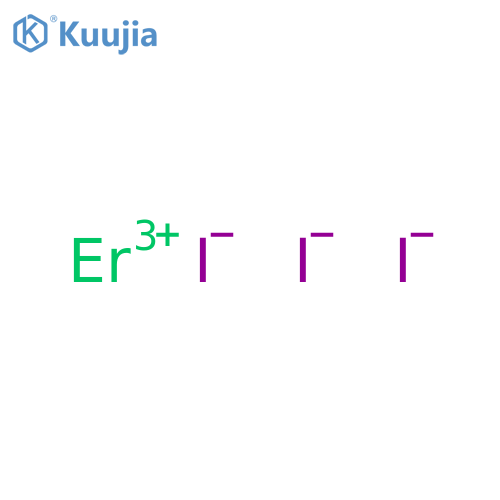Cas no 13813-42-8 (erbium triiodide)

erbium triiodide structure
商品名:erbium triiodide
erbium triiodide 化学的及び物理的性質
名前と識別子
-
- erbium triiodide
- Erbium(III) iodide
- ACMC-1CHDG
- AG-D-76384
- CTK3J1916
- erbium iodide
- erbium trifluoride
- erbium(3+) ion trifluoride
- erbium(3+) trifluoride
- erbium(III) fluoride
- Erbium(III)-fluorid
- Erbiumfluoride
- Erbiumtrifluorid
- fluoride, fluoride, Er, fluoride
- ErI3
- PINT1
- PRNPIP
- PRNPIP1
- erbiumiodide(eri3)
- ERBIUM (III) IODIDE
- Erbium iodide (ErI3)
- ERBIUM IODIDE, 99.9%
- EINECS 237-471-9
- DTXSID0065646
- Q15632734
- Erbium(III) iodide, ultra dry
- Erbium(III) iodide, anhydrous, powder, 99.9% trace metals basis
- MFCD00016075
- 13813-42-8
- Erbium iodide, anhydrous
- Erbium(III) iodide, anhydrous, REacton?
- triiodoerbium
- anhydrous, powder, 99.99%
- DTXCID6034473
-
- MDL: MFCD00016075
- インチ: InChI=1S/Er.3HI/h;3*1H/q+3;;;/p-3
- InChIKey: OKVQKDALNLHZLB-UHFFFAOYSA-K
- ほほえんだ: [Er+3].[I-].[I-].[I-]
計算された属性
- せいみつぶんしりょう: 542.641
- どういたいしつりょう: 546.643694
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 4
- 回転可能化学結合数: 0
- 複雑さ: 8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: マゼンタ六方晶
- 密度みつど: 5.5 g/mL at 25 °C(lit.)
- ゆうかいてん: 1020 ºC
- ふってん: 1280°C
- フラッシュポイント: 1280°C
- あんていせい: hygroscopic
- PSA: 0
- LogP: 2.65710
- かんど: Hygroscopic
- ようかいせい: 可溶性
- じょうきあつ: No data available
erbium triiodide セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H360
- 警告文: P201,P308+P313
- WGKドイツ:3
- 危険カテゴリコード: R61
- セキュリティの説明: S53;S26;S36/37/39;S45
-
危険物標識:

- リスク用語:R61
- TSCA:Yes
- ちょぞうじょうけん:アルゴン充填貯蔵
erbium triiodide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D769474-1g |
Erbium(III) iodide |
13813-42-8 | 99.9% | 1g |
$140 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-AT670-200mg |
Erbium(III)iodide,anhydrous(99.9%-Er)(REO) |
13813-42-8 | ultra dry, 99.9% (REO) | 200mg |
¥333.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-AT670-1g |
Erbium(III)iodide,anhydrous(99.9%-Er)(REO) |
13813-42-8 | ultra dry, 99.9% (REO) | 1g |
¥1110.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-LC211-1g |
Erbium(III)iodide,anhydrous(99.9%-Er)(REO) |
13813-42-8 | anhydrous, REacton?, 99.99% (REO) | 1g |
¥519.0 | 2022-02-28 | |
| abcr | AB211316-10 g |
Erbium(III) iodide, anhydrous, REacton®, 99.99% (REO); . |
13813-42-8 | 99.99% | 10 g |
€222.00 | 2023-07-20 | |
| abcr | AB211316-50 g |
Erbium(III) iodide, anhydrous, REacton®, 99.99% (REO); . |
13813-42-8 | 99.99% | 50 g |
€807.00 | 2023-07-20 | |
| eNovation Chemicals LLC | D769474-5g |
Erbium(III) iodide |
13813-42-8 | 99.9% | 5g |
$555 | 2023-09-01 | |
| abcr | AB120271-5 g |
Erbium iodide, anhydrous, (99.9%-Er) (REO); . |
13813-42-8 | 5 g |
€499.00 | 2023-07-20 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003551-1g |
erbium triiodide |
13813-42-8 | 99.9% | 1g |
¥356 | 2023-09-10 | |
| BAI LING WEI Technology Co., Ltd. | J3493-6823-1g |
erbium triiodide |
13813-42-8 | (99.9%-Er) | 1g |
¥1984 | 2023-11-24 |
erbium triiodide 関連文献
-
María Vila,Carlos Díaz-Guerra,Katharina Lorenz,Javier Piqueras,Eduardo Alves,Silvia Nappini,Elena Magnano J. Mater. Chem. C 2013 1 7920
-
2. Synthesis and crystal structures of two new reduced iodides of erbium with isolated monomeric and dimeric clusters, Cs[Er6C]I12 and Cs[Er10(C2)2]I18Holger M. Artelt,Gerd Meyer J. Chem. Soc. Chem. Commun. 1992 1320
-
Courtney M. Dickie,Alexander L. Laughlin,Joshua D. Wofford,Nattamai S. Bhuvanesh,Michael Nippe Chem. Sci. 2017 8 8039
-
María Vila,Carlos Díaz-Guerra,Katharina Lorenz,Javier Piqueras,Eduardo Alves,Silvia Nappini,Elena Magnano J. Mater. Chem. C 2013 1 7920
13813-42-8 (erbium triiodide) 関連製品
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 4770-00-7(3-cyano-4-nitroindole)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13813-42-8)erbium triiodide

清らかである:99%/99%
はかる:50g/5g
価格 ($):497.0/311.0